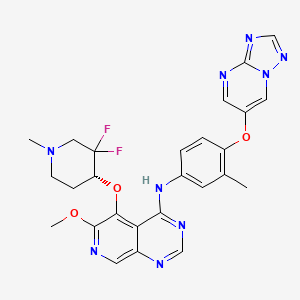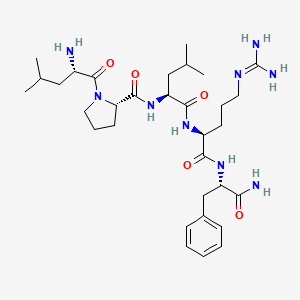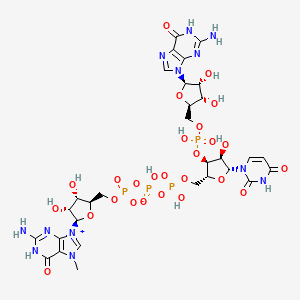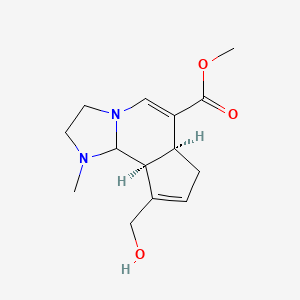
(R)-Ttbk1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Ttbk1-IN-1 is a chemical compound known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a selective inhibitor of tau tubulin kinase 1, an enzyme that plays a crucial role in the phosphorylation of tau proteins. The inhibition of tau tubulin kinase 1 has been linked to potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ttbk1-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of specific functional groups to achieve the desired selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-Ttbk1-IN-1 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
®-Ttbk1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
科学研究应用
®-Ttbk1-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in cellular assays to investigate the role of tau tubulin kinase 1 in cellular processes.
Medicine: Potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用机制
The mechanism of action of ®-Ttbk1-IN-1 involves the selective inhibition of tau tubulin kinase 1. This enzyme is responsible for the phosphorylation of tau proteins, which are implicated in the formation of neurofibrillary tangles in Alzheimer’s disease. By inhibiting tau tubulin kinase 1, ®-Ttbk1-IN-1 reduces the phosphorylation of tau proteins, potentially mitigating the progression of neurodegenerative diseases.
相似化合物的比较
Similar Compounds
®-Rolipram: Another selective inhibitor with antidepressant properties.
MK 677: A compound with similar inhibitory effects but different molecular targets.
Uniqueness
®-Ttbk1-IN-1 is unique due to its high selectivity for tau tubulin kinase 1, making it a valuable tool for studying the enzyme’s role in neurodegenerative diseases. Its specificity and potency distinguish it from other inhibitors that may have broader or less targeted effects.
属性
分子式 |
C18H19N5O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
(3R)-1-[1-(2-amino-6-methoxypyrimidin-4-yl)pyrrolo[3,2-c]pyridin-6-yl]-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C18H19N5O2/c1-4-18(2,24)7-5-13-9-14-12(11-20-13)6-8-23(14)15-10-16(25-3)22-17(19)21-15/h6,8-11,24H,4H2,1-3H3,(H2,19,21,22)/t18-/m1/s1 |
InChI 键 |
HPJVZSVEIGCFJP-GOSISDBHSA-N |
手性 SMILES |
CC[C@](C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O |
规范 SMILES |
CCC(C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)











